2-(Azetidin-2-yl)acetic acid 2-(Azetidin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 92992-28-4
VCID: VC8009699
InChI: InChI=1S/C5H9NO2/c7-5(8)3-4-1-2-6-4/h4,6H,1-3H2,(H,7,8)
SMILES: C1CNC1CC(=O)O
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

2-(Azetidin-2-yl)acetic acid

CAS No.: 92992-28-4

Cat. No.: VC8009699

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Azetidin-2-yl)acetic acid - 92992-28-4

Specification

CAS No. 92992-28-4
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name 2-(azetidin-2-yl)acetic acid
Standard InChI InChI=1S/C5H9NO2/c7-5(8)3-4-1-2-6-4/h4,6H,1-3H2,(H,7,8)
Standard InChI Key LDPCMSFHHDVNDF-UHFFFAOYSA-N
SMILES C1CNC1CC(=O)O
Canonical SMILES C1CNC1CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(Azetidin-2-yl)acetic acid (CAS: 92992-28-4) consists of a saturated azetidine ring (a four-membered cyclic amine) substituted at the 2-position with an acetic acid group. Key physicochemical properties include:

PropertyValue
Molecular FormulaC5H9NO2\text{C}_5\text{H}_9\text{NO}_2
Molecular Weight115.13 g/mol
Exact Mass115.0633 g/mol
Topological Polar Surface Area (TPSA)49.3 Ų
LogP (Octanol-Water)0.15

The compound’s planar azetidine ring and carboxylic acid group facilitate hydrogen bonding and electrostatic interactions, critical for binding biological targets .

Synthesis and Structural Modification

Cyclocondensation Strategies

The synthesis of 2-azetidinone derivatives often involves [2+2] cycloaddition reactions. For example, Schiff bases derived from pyrazine-2,3-dicarboxylic acid react with chloroacetyl chloride in the presence of triethylamine (TEA) to yield 2-azetidinones .

Representative Procedure :

  • Schiff Base Formation: Pyrazine-2,3-dicarbohydrazide reacts with pyridine-2-carbaldehyde in ethanol under reflux to form azomethine intermediates.

  • Cycloaddition: The Schiff base undergoes cyclocondensation with chloroacetyl chloride in dimethylformamide (DMF) and TEA, producing 3-chloro-azetidin-2-one derivatives.

Key Reaction Parameters:

  • Temperature: Reflux conditions (80–100°C)

  • Catalysts: TEA as a base to deprotonate intermediates

  • Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Structural Analogues and Substituent Effects

Modifying the azetidine ring’s substituents alters bioactivity. For instance:

  • 3,4,5-Trimethoxyphenyl Substitution: Enhances antimitotic activity by promoting tubulin polymerization inhibition .

  • Halogenation: Fluorine or chlorine at the 3-position improves antimicrobial potency against Mycobacterium tuberculosis .

Biological Activities and Mechanisms

Antimicrobial Properties

2-Azetidinone derivatives exhibit broad-spectrum antimicrobial activity. In a study evaluating analogues of 2-(azetidin-2-yl)acetic acid:

CompoundMIC Against M. smegmatis (µM)MIC Against M. bovis BCG (µM)
3-Fluoro Derivative30.564.5
3-Chloro Derivative21.521.5

Mechanism: Disruption of bacterial cell wall synthesis via β-lactam-like inhibition of penicillin-binding proteins (PBPs) .

Anti-inflammatory Applications

Azetidine-acetic acid derivatives suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglial cells, suggesting utility in neuroinflammatory disorders.

Applications in Medicinal Chemistry

CRTH2 Antagonism

Analogues with sulfanyl-benzoimidazol-1-yl-acetic acid moieties act as prostaglandin D₂ (PGD₂) receptor antagonists, showing promise in allergic asthma and dermatitis.

Prodrug Development

The carboxylic acid group enables esterification to improve bioavailability. For example, ethyl ester prodrugs exhibit 3-fold higher oral absorption in rodent models .

Challenges and Future Directions

Synthetic Limitations

  • Ring Strain: The azetidine’s high ring strain complicates large-scale synthesis, necessitating optimized cyclization protocols.

  • Stereochemical Control: Racemic mixtures dominate syntheses, requiring chiral catalysts for enantioselective production .

Therapeutic Optimization

  • Targeted Delivery: Nanoparticle encapsulation could enhance selectivity for cancer cells over healthy tissues.

  • Resistance Mitigation: Hybrid molecules combining azetidine and fluoroquinolone pharmacophores are under investigation to combat microbial resistance .

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